

## **Zurletrectinib chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Zurletrectinib**: Chemical Structure, Properties, and Preclinical/Clinical Data

#### Introduction

**Zurletrectinib** (also known as ICP-723) is a next-generation, orally bioavailable, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It is designed to target and inhibit the activity of the TRK family of receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[5][6] **Zurletrectinib** has demonstrated potent activity against wild-type TRK kinases and various acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[1][4][7] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **zurletrectinib**.

### **Chemical Structure and Properties**

**Zurletrectinib** is a small molecule inhibitor with the chemical formula C19H19F2N7O2.[8] Its chemical properties are summarized in the table below.



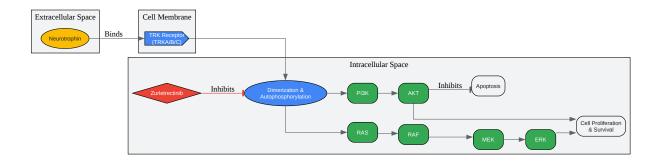
Property	Value	Reference
Molecular Formula	C19H19F2N7O2	[8]
Molecular Weight	415.4 g/mol	[8]
IUPAC Name	(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.0²,6.0 <sup>7</sup> ,1².0²²,²6]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one	[8]
SMILES	C[C@H]1CNC(=O)NC2=C3N= C(C=CN3N=C2)N4C INVALID-LINKF	[8]
CAS Number	2403703-30-8	[8]

## **Mechanism of Action and Signaling Pathway**

**Zurletrectinib** is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2][9] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[10] The primary signaling cascades activated by TRK receptors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[8][10]

By binding to the ATP-binding pocket of the TRK kinase domain, **zurletrectinib** blocks the autophosphorylation and activation of the receptor, thereby inhibiting these downstream oncogenic signals and inducing apoptosis in cancer cells.[4]





Click to download full resolution via product page

Figure 1. **Zurletrectinib** Mechanism of Action.

## **Quantitative Data**

#### In Vitro Kinase and Cell-Based Activity

**Zurletrectinib** demonstrates potent inhibition of wild-type TRK kinases and maintains activity against a range of resistance mutations.

Target	IC50 (nM)	Reference
TRKA (Wild-Type)	0.81	[4]
TRKB (Wild-Type)	0.145	[4]
TRKC (Wild-Type)	0.184	[4]
IRC-I-XL Cell Line	0.47	[4]
Kor1 Cell Line	7.2	[4]



#### In Vivo Efficacy

Preclinical studies in mouse xenograft models highlight the potent anti-tumor activity of **zurletrectinib**.

Model	Treatment	Median Survival (days)	P-value vs. Selitrectinib	Reference
Orthotopic Glioma (TRKA mutant)	Selitrectinib (30 mg/kg twice daily)	41.5	-	[1][11]
Repotrectinib (15 mg/kg twice daily)	66.5	N/A	[1][11]	
Zurletrectinib (15 mg/kg twice daily)	104	< 0.05	[1][11]	_

#### **Pharmacokinetic Properties**

**Zurletrectinib** exhibits favorable pharmacokinetic properties, including significant brain penetration.

Parameter	Zurletrectini b	Repotrectin ib	Selitrectinib	Time Point	Reference
Brain/Plasma Ratio	15.5%	10.2%	6.17%	2 hours	[11]

#### **Clinical Efficacy**

Clinical trials have demonstrated high response rates in patients with NTRK fusion-positive solid tumors.



Patient Population	Objective Response Rate (ORR)	Reference
Adult (TRK inhibitor-naïve)	83.7%	[12]
Pediatric/Adolescent (TRK inhibitor-naïve)	100%	[5]
Pediatric/Adolescent (Overall)	90%	[13][14]

# **Experimental Protocols**In Vitro Kinase Assay

A general protocol for determining the in vitro kinase inhibitory activity of **zurletrectinib** is as follows:

Reagents and Materials: Recombinant TRKA, TRKB, and TRKC kinases, HTRF Kinase
 Assay kit, ATP, appropriate substrate, and test compounds (zurletrectinib, larotrectinib,
 selitrectinib, repotrectinib).

#### Procedure:

- $\circ$  Prepare serial dilutions of the test compounds. A common starting concentration is 1 to 10  $\mu$ M with four-fold serial dilutions.[4]
- In a suitable assay plate, combine the recombinant kinase, the substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP. ATP concentrations are typically optimized for each kinase, ranging from 1 to 10 μM.[4]
- Incubate the reaction mixture for a specified time at a controlled temperature.
- Stop the reaction and add the HTRF detection reagents.
- Read the plate on a suitable fluorescence plate reader.



Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
 [4][15]

#### **Cell Viability Assay**

This protocol outlines a method for assessing the effect of **zurletrectinib** on the viability of cancer cell lines.

- Cell Culture: Culture NTRK fusion-positive cancer cell lines (e.g., colorectal cancer lines IRC-I-XL and Kor1) in appropriate media and conditions.[4]
- Procedure:
  - Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.
  - Treat the cells with various concentrations of **zurletrectinib** or control compounds.
  - Incubate the plates for a specified period (e.g., 72 hours).
  - Add a viability reagent (e.g., CellTiter-Glo) to the wells.
  - Measure the luminescence or absorbance according to the manufacturer's protocol.
  - Normalize the data to DMSO-treated control cells (100% viability) and calculate the IC50 values.[4]

#### In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **zurletrectinib** in vivo.

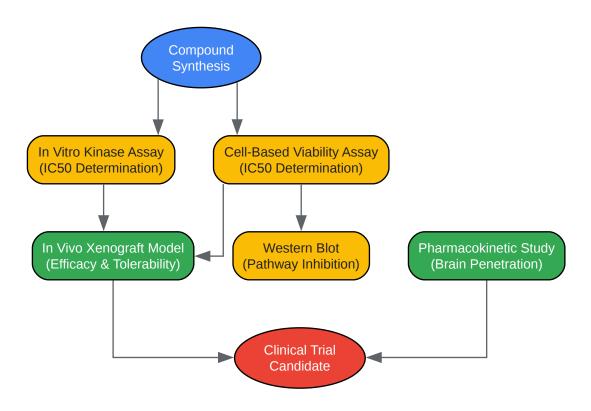
- Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
- Cell Implantation:
  - Harvest NTRK fusion-positive tumor cells from culture.



- Resuspend the cells in a suitable medium, often mixed with Matrigel, at a specific concentration (e.g., 5 x 10<sup>6</sup> cells per injection).[16][17]
- Subcutaneously inject the cell suspension into the flank of each mouse.[17]

#### Treatment:

- Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[11]
- Administer zurletrectinib (e.g., 1 mg/kg or 15 mg/kg, twice daily) or vehicle control orally.
  [1][11]
- Monitor the mice twice a week for tumor volume, body weight (as a measure of toxicity),
  and overall health.[11]
- Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or survival.[11] Tumor volume can be calculated using the formula: (length x width²)/2. The experiment is concluded when tumors in the control group reach a predetermined size or when the mice show signs of distress.





Click to download full resolution via product page

Figure 2. Preclinical Evaluation Workflow.

#### **Clinical Development**

**Zurletrectinib** is being evaluated in multiple clinical trials for the treatment of patients with NTRK fusion-positive solid tumors. Key trials include NCT04685226 and NCT05745623, which are assessing the efficacy, safety, and pharmacokinetics in adult, adolescent, and pediatric populations.[5][14] The recommended Phase 2 dose has been established as 8 mg for adolescents and 7.2 mg/m² for pediatric patients.[13] The trials have shown that **zurletrectinib** is well-tolerated, with most treatment-related adverse events being grade 1 or 2.[5][12]

#### Conclusion

**Zurletrectinib** is a potent, next-generation pan-TRK inhibitor with significant activity against wild-type and mutant TRK kinases. Its favorable pharmacokinetic profile, including excellent brain penetration, and robust efficacy in both preclinical models and clinical trials, position it as a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including those with central nervous system metastases or acquired resistance to first-generation inhibitors.[1][7][11] Ongoing clinical studies will further define its role in the treatment of this patient population.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zurletrectinib: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 2. zurletrectinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 4. Zurletrectinib is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor Zurletrectinib in China | INNOCARE [innocarepharma.com]
- 7. Zurletrectinib is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomarker.onclive.com [biomarker.onclive.com]
- 9. zurletrectinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer
  PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Latest Data of InnoCare's Zurletrectinib Orally Presented at SIOP 2025 | INNOCARE [innocarepharma.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. BiTE® Xenograft Protocol [protocols.io]
- To cite this document: BenchChem. [Zurletrectinib chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856200#zurletrectinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com